3,7-Dichloroimidazo[1,2-b]pyridazine
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Overview
Description
3,7-Dichloroimidazo[1,2-b]pyridazine is a heterocyclic compound with the molecular formula C6H3Cl2N3 It is characterized by the presence of both imidazole and pyridazine rings, which are fused together
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dichloroimidazo[1,2-b]pyridazine typically involves the reaction of 3-amino-6-chloropyridazine with chloroacetaldehyde and N-chlorosuccinimide. The reaction is carried out in an aqueous solution under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through various techniques such as recrystallization and chromatography to obtain the final compound .
Chemical Reactions Analysis
Types of Reactions
3,7-Dichloroimidazo[1,2-b]pyridazine undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Cycloaddition Reactions: It can participate in cycloaddition reactions to form more complex structures
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed
Major Products Formed
The major products formed from these reactions include various substituted imidazo[1,2-b]pyridazine derivatives, which can have different functional groups attached to the core structure .
Scientific Research Applications
3,7-Dichloroimidazo[1,2-b]pyridazine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 3,7-Dichloroimidazo[1,2-b]pyridazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed .
Comparison with Similar Compounds
Similar Compounds
3,6-Dichloropyridazine: Similar in structure but lacks the imidazole ring.
3,7-Dinitroimidazo[1,2-b]pyridazine: Contains nitro groups instead of chlorine atoms.
Imidazo[1,2-a]pyridine: Similar fused ring structure but with different substituents
Uniqueness
3,7-Dichloroimidazo[1,2-b]pyridazine is unique due to the presence of both chlorine atoms and the fused imidazole-pyridazine ring system. This combination imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C6H3Cl2N3 |
---|---|
Molecular Weight |
188.01 g/mol |
IUPAC Name |
3,7-dichloroimidazo[1,2-b]pyridazine |
InChI |
InChI=1S/C6H3Cl2N3/c7-4-1-6-9-3-5(8)11(6)10-2-4/h1-3H |
InChI Key |
XADFPMCROJOZQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NN2C1=NC=C2Cl)Cl |
Origin of Product |
United States |
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